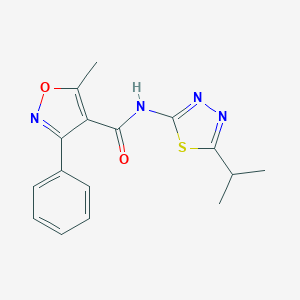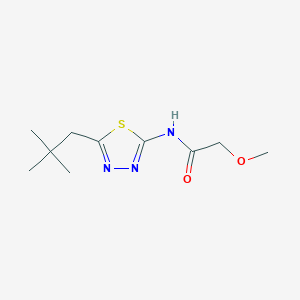![molecular formula C19H24N2O2S B216334 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B216334.png)
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea, also known as PPTU, is a chemical compound that has been studied for its potential applications in scientific research. PPTU is a thiourea derivative that has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been shown to have anti-inflammatory properties, reducing the production of inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea in lab experiments is its potential anti-cancer properties, making it a useful tool for studying cancer cell growth and proliferation. However, one limitation is that 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action is not fully understood, making it difficult to interpret its effects on cells and tissues.
Orientations Futures
There are several potential future directions for research involving 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of interest is the development of new synthetic methods for 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea, which could lead to the discovery of new compounds with similar or improved properties. Additionally, further studies are needed to fully understand 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea's mechanism of action and its effects on cells and tissues.
Méthodes De Synthèse
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea can be synthesized using various methods, including the reaction of 4-phenoxyaniline with potassium thiocyanate in the presence of acid. Another method involves the reaction of 4-phenoxyaniline with isopropyl chloroformate, followed by the addition of potassium thiocyanate and triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea has also been studied for its potential use as a therapeutic agent for other diseases, such as diabetes and inflammation.
Propriétés
Nom du produit |
1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea |
|---|---|
Formule moléculaire |
C19H24N2O2S |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
1-(4-phenoxyphenyl)-3-(3-propan-2-yloxypropyl)thiourea |
InChI |
InChI=1S/C19H24N2O2S/c1-15(2)22-14-6-13-20-19(24)21-16-9-11-18(12-10-16)23-17-7-4-3-5-8-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,20,21,24) |
Clé InChI |
DHXZJZZEUBPGPL-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
SMILES canonique |
CC(C)OCCCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
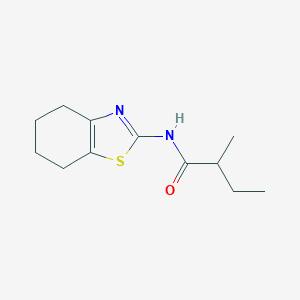
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)
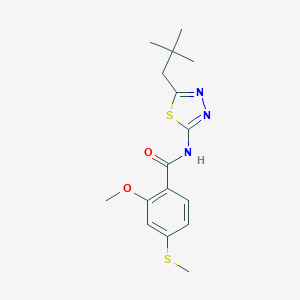
![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
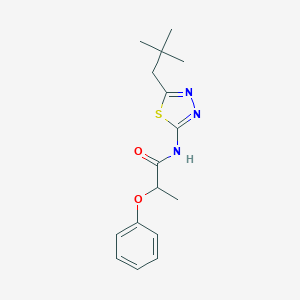
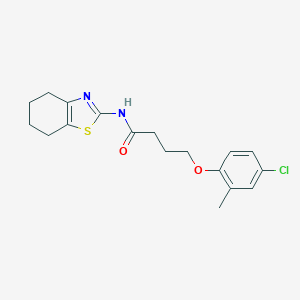
![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
